molecular formula C36H48N2O10 B1167916 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny CAS No. 111188-70-6

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny

Cat. No.: B1167916
CAS No.: 111188-70-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny] is an intriguing heterocyclic compound characterized by a benzothiazepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Benzothiazepin-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with a β-keto ester, followed by cyclization and subsequent functional group transformations to introduce the acetyloxy and dimethylaminoethyl moieties. Reaction conditions often involve the use of acid or base catalysts, varying temperatures, and solvent systems optimized for each step.

Industrial Production Methods

While laboratory-scale synthesis focuses on purity and yield optimization, industrial production prioritizes scalability, cost-effectiveness, and environmental considerations. Industrial methods may utilize continuous flow reactors, green chemistry principles, and alternative energy sources to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-Benzothiazepin-4(5H)-one undergoes various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms into the molecule, typically using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Removal of oxygen or addition of hydrogen, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups, using reagents such as halogens, acids, or organometallic compounds.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution Reagents: Halogens (Cl₂, Br₂), acids (HCl, H₂SO₄)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1,5-Benzothiazepin-4(5H)-one is explored in various scientific research fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

  • Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

  • Medicine: Evaluated for its pharmacological properties, including its potential as an anti-inflammatory, antiviral, or anticancer agent.

  • Industry: Employed in the formulation of specialty chemicals, including dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 1,5-Benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. This interaction often leads to modulation of cellular activities, such as inhibition of enzyme function or alteration of signal transduction pathways. Detailed studies of its binding affinities, conformational changes, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Benzothiazepine

  • 1,5-Benzodiazepine

  • 1,5-Benzoxazepine

Uniqueness

Compared to similar compounds, 1,5-Benzothiazepin-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. Its acetyloxy and dimethylaminoethyl groups enhance its solubility, reactivity, and potential for selective interactions with biological targets.

Crafting detailed articles about specific compounds definitely requires precision. If there's more to delve into, just say the word!

Properties

CAS No.

111188-70-6

Molecular Formula

C36H48N2O10

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.